Decanamide, N-(2-hydroxyethyl)-N-methyl-
Overview
Description
N-Ethanol-N-methylcapramide is a biochemical.
Biological Activity
Decanamide, N-(2-hydroxyethyl)-N-methyl- (CAS No. 90776-80-0) is an organic compound belonging to the class of amides. Its potential biological activities have garnered attention in various research domains, including pharmacology and environmental science. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
Decanamide, N-(2-hydroxyethyl)-N-methyl- is characterized by its amide functional group and hydroxyethyl side chain. Its molecular formula is , and it has a molecular weight of 227.37 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research on Decanamide, N-(2-hydroxyethyl)-N-methyl- has revealed several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects at certain concentrations.
- Antifungal Activity : Similar to its antibacterial effects, Decanamide has demonstrated antifungal activity against pathogens such as Candida albicans. The mechanism appears to involve disruption of cell membrane integrity.
- Cytotoxic Effects : In vitro studies have indicated that Decanamide can induce cytotoxicity in cancer cell lines. The compound's ability to trigger apoptosis in these cells suggests potential applications in cancer therapy.
The mechanisms underlying the biological activities of Decanamide involve several pathways:
- Membrane Disruption : The compound's amphiphilic nature allows it to integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that exposure to Decanamide can elevate ROS levels within cells, contributing to oxidative stress and apoptosis.
- Gene Expression Modulation : Research has shown that Decanamide may influence the expression of genes associated with cell survival and apoptosis, further supporting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Organism/Cell Line | Concentration (µg/mL) | Effect |
---|---|---|---|
Antimicrobial | E. coli | 50 | Inhibition of growth |
Antimicrobial | S. aureus | 25 | Inhibition of growth |
Antifungal | C. albicans | 30 | Disruption of membrane |
Cytotoxic | HeLa Cells | 10 | Induction of apoptosis |
Mechanism | Description |
---|---|
Membrane Disruption | Integrates into lipid bilayers causing lysis |
ROS Generation | Induces oxidative stress leading to cell death |
Gene Modulation | Alters expression profiles related to apoptosis |
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of Decanamide against clinical isolates of E. coli and S. aureus. The results demonstrated a dose-dependent inhibition with minimum inhibitory concentrations (MICs) determined at 50 µg/mL for E. coli and 25 µg/mL for S. aureus . -
Cytotoxicity Assessment :
Another research effort assessed the cytotoxic effects of Decanamide on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The study reported significant reductions in cell viability at concentrations above 10 µg/mL, with morphological changes indicative of apoptosis observed under microscopy . -
Environmental Impact Study :
Investigations into the environmental behavior of Decanamide revealed its potential as a biodegradable surfactant in soil remediation applications. Its ability to enhance microbial activity in contaminated soils was highlighted, suggesting dual benefits for both remediation efforts and microbial health .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyldecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14(2)11-12-15/h15H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDPAZYMNXRAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528748 | |
Record name | N-(2-Hydroxyethyl)-N-methyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90776-80-0 | |
Record name | N-Ethanol-N-methylcapramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-N-methyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90528748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXYETHYL-N-METHYLCAPRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACD5P4Z736 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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